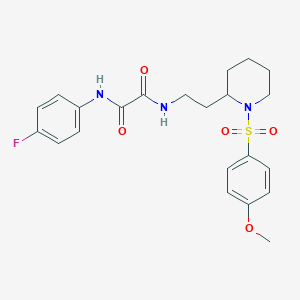

N1-(4-fluorophenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Description

The compound N1-(4-fluorophenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide features an oxalamide backbone with two distinct substituents:

- N2: A piperidin-2-yl ethyl chain modified with a 4-methoxyphenyl sulfonyl group, enhancing steric bulk and influencing receptor binding.

Comparisons with structurally related oxalamides highlight key trends in structure-activity relationships (SAR) and safety profiles.

Properties

IUPAC Name |

N'-(4-fluorophenyl)-N-[2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O5S/c1-31-19-9-11-20(12-10-19)32(29,30)26-15-3-2-4-18(26)13-14-24-21(27)22(28)25-17-7-5-16(23)6-8-17/h5-12,18H,2-4,13-15H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHPCCWBFXZQHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors. For instance, starting from a substituted aniline, the intermediate can be formed via a Buchwald-Hartwig amination reaction.

Sulfonylation: The piperidine intermediate is then sulfonylated using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

Coupling with Fluorophenyl Group: The sulfonylated piperidine is coupled with 4-fluoroaniline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

Oxalamide Formation: Finally, the oxalamide moiety is introduced by reacting the intermediate with oxalyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Synthetic Routes and Key Transformations

The compound’s synthesis typically involves:

- Piperidine sulfonylation : Reaction of a piperidine intermediate with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamide group .

- Oxalamide coupling : A two-step process where oxalyl chloride reacts sequentially with 4-fluoroaniline and the piperidine-sulfonamide ethylamine derivative .

Oxalamide Core

- Hydrolysis : Under acidic or alkaline conditions, the oxalamide bond can hydrolyze to yield carboxylic acid derivatives. For example: This reactivity is consistent with oxalamide analogs .

- Nucleophilic substitution : The carbonyl groups may react with amines or alcohols to form urea or ester derivatives .

Sulfonamide Group

- Reduction : Catalytic hydrogenation (e.g., Pd/C, H) can reduce the sulfonamide to a thioether, though this is rare under mild conditions.

- Electrophilic substitution : The electron-deficient 4-methoxyphenylsulfonyl group directs electrophiles to meta positions on the aromatic ring .

Aromatic Rings

- Halogenation : The 4-fluorophenyl group undergoes electrophilic substitution (e.g., nitration) at the para position relative to the fluorine .

- Demethylation : The 4-methoxy group can be cleaved using BBr to yield a phenolic derivative .

Reaction Table

Mechanistic Insights

- Oxalamide hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

- Sulfonamide stability : The 4-methoxyphenylsulfonyl group enhances electron withdrawal, stabilizing the sulfonamide against nucleophilic attack compared to unsubstituted analogs .

Comparative Reactivity

Compared to structurally similar compounds:

Scientific Research Applications

The compound N1-(4-fluorophenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.

Chemical Properties and Structure

Before delving into applications, it's essential to understand the chemical structure and properties of the compound. The molecular formula is , with a molecular weight of approximately 421.49 g/mol. The compound features a piperidine ring, a fluorophenyl group, and a methoxyphenyl sulfonyl moiety, which contribute to its biological activity.

Anticancer Activity

One of the most notable applications of this compound is its potential as an anticancer agent. Research has indicated that derivatives of oxalamide compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Case Study: A study evaluated the efficacy of similar oxalamide derivatives against breast cancer cells, demonstrating a dose-dependent inhibition of cell proliferation. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria:

-

Data Table: Antimicrobial Activity

Bacteria Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of oxalamide derivatives, indicating their potential in treating neurodegenerative diseases:

- Case Study: In vitro assays demonstrated that compounds similar to this compound could protect neuronal cells from oxidative stress-induced apoptosis, potentially offering therapeutic avenues for conditions like Alzheimer's disease.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been investigated, particularly in relation to cancer metabolism:

-

Data Table: Enzyme Inhibition Assays

Enzyme IC50 (µM) Carbonic Anhydrase 5.2 Dipeptidyl Peptidase 3.8

These findings indicate that the compound may modulate metabolic pathways critical for tumor growth and survival.

Mechanism of Action

The mechanism of action of N1-(4-fluorophenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorinated aromatic ring and sulfonyl group are key to its binding affinity and specificity. It may modulate the activity of certain enzymes or receptors, leading to altered cellular responses and therapeutic effects.

Comparison with Similar Compounds

Umami Flavoring Agents

S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-Yl)Ethyl)Oxalamide)

- Structure : Dimethoxybenzyl (N1) and pyridinylethyl (N2) substituents.

- Activity : Potent agonist of the hTAS1R1/hTAS1R3 umami receptor, approved globally as a flavor enhancer (FEMA 4233) .

- Safety: NOEL (No Observed Effect Level) of 100 mg/kg/day in rats, with exposure levels in humans <0.003 μg/kg/day, indicating a high safety margin (>33 million) .

- Metabolism : Predicted to undergo hydrolysis and oxidative pathways due to the oxalamide core and methoxy groups .

Comparison: The target compound’s 4-fluorophenyl and sulfonyl-piperidine groups may reduce metabolic lability compared to S336’s dimethoxybenzyl moiety.

Antiviral Compounds

Compound 25 (HIV Entry Inhibitor)

- Structure : N1-(4-fluorophenyl) and N2-(thiazolyl-piperidinyl) groups .

- Synthesis : 50% yield, diastereomeric mixture; LC-MS and HPLC confirm purity (94.7%) .

Comparison : Both compounds share a 4-fluorophenyl group, but the target’s sulfonyl-piperidine may alter solubility and binding kinetics compared to Compound 25’s thiazole ring.

Antimicrobial Isoindolinone Derivatives

GMC-4 (N1-(4-Fluorophenyl)-N2-(1,3-Dioxoisoindolin-2-Yl)Oxalamide)

- Structure : Isoindolin-1,3-dione at N2 .

- Synthesis : Recrystallized using THF; part of a library with halogenated aryl groups .

Comparison: Replacing the isoindolinone with a sulfonyl-piperidine in the target compound could enhance membrane permeability due to reduced polarity.

Stearoyl-CoA Desaturase Inhibitors

Compound 23 (N1-(3-Chloro-5-Fluorophenyl)-N2-(4-Methoxyphenethyl)Oxalamide)

- Structure : Chloro-fluoro substitution at N1; 4-methoxyphenethyl at N2 .

- Activity : Inhibits stearoyl-CoA desaturase (SCD1), a target in metabolic disorders.

- Synthesis : 33% yield; characterized by NMR and ESI-MS (m/z 376.9 [M+H]+) .

Comparison : The target’s 4-fluorophenyl group may offer improved selectivity over Compound 23’s meta-substituted aryl group.

CYP Inhibition Profiles

S5456 (N1-(2,3-Dimethoxybenzyl)-N2-(2-(Pyridin-2-Yl)Ethyl)Oxalamide)

- Activity : 51% inhibition of CYP3A4 at 10 µM, but <50% in definitive assays .

- Safety: No significant CYP liability despite structural similarity to S336 .

Comparison : The target’s sulfonyl group could influence CYP interactions differently than S5456’s dimethoxybenzyl moiety.

Key Observations and Implications

- Substituent Effects : Fluorination at N1 (e.g., 4-fluorophenyl) is common in antiviral and antimicrobial oxalamides, suggesting enhanced target engagement.

- Sulfonyl Groups: The target’s sulfonyl-piperidine may improve pharmacokinetic properties (e.g., half-life) compared to analogs with heterocycles or isoindolinones.

- Safety: Regulatory-approved oxalamides like S336 demonstrate low toxicity, but CYP interactions must be evaluated for novel derivatives.

Biological Activity

N1-(4-fluorophenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Compound Overview

- Molecular Formula : C23H27F2N3O4S

- Molecular Weight : 479.54 g/mol

- Structure : The compound features a fluorophenethyl group, a piperidine moiety, and an oxalamide functional group, which contribute to its unique properties and possible biological interactions.

Synthesis

The synthesis of this compound involves multi-step organic synthesis techniques. Key steps include:

- Formation of the Piperidine Moiety : Utilizing piperidine derivatives as starting materials.

- Introduction of the Oxalamide Group : Through reactions involving oxalyl chloride or similar reagents.

- Fluorination : Achieved via electrophilic fluorination methods to introduce the fluorine atom.

The synthesis requires careful control of reaction conditions to ensure high yield and purity of the final product .

Comparative Analysis with Similar Compounds

To better understand the biological potential of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| N1-(4-fluorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide | C22H25F2N3O4S | 465.52 g/mol | Similar piperidine structure |

| N'-(4-ethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide | C24H30FN3O4S | 475.58 g/mol | Ethyl substitution alters biological profile |

| N1-(4-methoxyphenethyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide | C23H27F3N3O4S | 480.54 g/mol | Methoxy substitution affects solubility |

The presence of both fluorine atoms and specific functional groups in this compound may influence its pharmacokinetic properties and interactions with biological systems .

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds have shown promising results in various assays:

- Antibacterial Activity : Compounds with similar piperidine structures have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases .

- Pharmacological Applications : Research indicates that sulfonamide-containing compounds exhibit a range of activities including antibacterial, anti-inflammatory, and potential neuroprotective effects .

Q & A

Q. What are the recommended methodologies for synthesizing N1-(4-fluorophenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Preparation of the piperidine-sulfonyl intermediate via sulfonation of 4-methoxyphenyl groups under controlled conditions (e.g., chlorosulfonic acid in DCM at 0–5°C) .

- Step 2 : Coupling the fluorophenyl moiety using oxalyl chloride or EDCI/HOBt-mediated reactions to form the oxalamide linkage .

- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC to achieve >95% purity . Key challenges include optimizing reaction yields (typically 60–75%) and minimizing racemization at chiral centers .

Q. Which analytical techniques are critical for structural characterization?

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., fluorophenyl singlet at ~7.2 ppm, sulfonyl group deshielding effects) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~500–550 g/mol) and detect fragmentation patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) for purity assessment .

Q. What biological assays are suitable for preliminary activity screening?

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to evaluate inhibition of RSK or MAPK pathways, given structural analogs’ activity .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Receptor Binding : Radioligand displacement assays (e.g., H-labeled ligands for GPCRs) to study affinity .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data in enzyme inhibition studies?

- Control Experiments : Include positive controls (e.g., staurosporine for kinase assays) and validate compound stability under assay conditions (pH, temperature) .

- Orthogonal Assays : Combine enzymatic assays with cellular readouts (e.g., Western blotting for phosphorylated targets) to confirm on-target effects .

- Structural Analysis : Co-crystallization or molecular docking (using AutoDock Vina) to identify binding poses and explain variability in IC values .

Q. What strategies optimize pharmacokinetic properties without compromising activity?

- Solubility Enhancement : Use PEG-based formulations or salt formation (e.g., hydrochloride) to improve aqueous solubility .

- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots; introduce deuterium or fluorine at vulnerable positions .

- Prodrug Design : Mask polar groups (e.g., esterification of hydroxyl moieties) to enhance bioavailability .

Q. How should structure-activity relationship (SAR) studies be structured for this compound?

- Systematic Substitution : Synthesize analogs with variations in:

- Fluorophenyl group : Replace with chloro or methoxy substituents .

- Sulfonyl moiety : Test methylsulfonyl vs. phenylsulfonyl derivatives .

- Activity Mapping : Corrogate potency (e.g., IC) with computational descriptors (ClogP, polar surface area) using QSAR tools like MOE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.